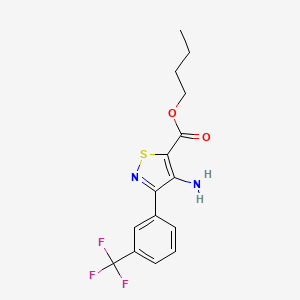

Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 300-185-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.

Chemical Reactions Analysis

EINECS 300-185-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, sodium bicarbonate, and various inorganic anions such as fluoride, chloride, nitrate, nitrite, bromide, phosphate, and sulfate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

EINECS 300-185-0 has a wide range of scientific research applications. It is used in chemistry for various analytical techniques, including chromatography. In biology, it is used for studying cellular processes and metabolic pathways. In medicine, it is utilized in diagnostic reagents and preservatives due to its broad-spectrum antimicrobial activity . Industrial applications include its use in the production of high-purity chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 300-185-0 involves its ability to penetrate cell membranes and inhibit specific enzymes within the cell. It targets enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase . By disrupting these metabolic pathways, the compound effectively inhibits microbial growth and preserves the integrity of diagnostic reagents.

Comparison with Similar Compounds

EINECS 300-185-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite, bismuth tetroxide, and mercurous oxide . What sets EINECS 300-185-0 apart is its unique mechanism of action and broad-spectrum antimicrobial activity, making it highly effective in various applications.

Biological Activity

Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a butyl group attached to an isothiazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have indicated that isothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that isothiazole derivatives can effectively inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Isothiazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that derivatives like this compound can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. This inhibition may lead to reduced production of pro-inflammatory cytokines and mediators, providing a therapeutic avenue for treating inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Signal Transduction Modulation : It could modulate pathways associated with cell survival and apoptosis, impacting cancer cell viability.

- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that isothiazoles can influence ROS levels, which play a critical role in cellular signaling and stress responses.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclization reactions involving thioketones or thioamides. The following table summarizes some synthetic approaches:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization with thioketones | Thioketone, amine | Heat, solvent | High |

| Reaction with thioamides | Thioamide, alkyl halide | Base-catalyzed | Moderate |

| Nucleophilic substitution | Trifluoromethyl phenol | Reflux | Variable |

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry examined various isothiazole derivatives, including this compound, demonstrating significant inhibition of tumor cell lines with IC50 values indicating potent activity .

- Inflammation Model Testing : In vivo testing on animal models showed that administration of the compound led to a marked reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like arthritis .

Properties

CAS No. |

93923-94-5 |

|---|---|

Molecular Formula |

C15H15F3N2O2S |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

butyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate |

InChI |

InChI=1S/C15H15F3N2O2S/c1-2-3-7-22-14(21)13-11(19)12(20-23-13)9-5-4-6-10(8-9)15(16,17)18/h4-6,8H,2-3,7,19H2,1H3 |

InChI Key |

RZQNJAZKCZDNHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C(=NS1)C2=CC(=CC=C2)C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.